N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide
Description
The compound N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide features a 1,2,4-oxadiazole core substituted with a 1,2,3-triazol-4-yl group and a 4-ethoxyphenyl carboxamide moiety.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O3/c1-2-28-15-9-5-13(6-10-15)21-18(27)19-22-17(24-29-19)16-11-26(25-23-16)14-7-3-12(20)4-8-14/h3-11H,2H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJQNZLSNWHXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 383.38 g/mol |
| LogP (octanol-water partition) | 3.2786 |
| Polar Surface Area | 65.968 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
This compound features a triazole ring known for its pharmacological significance, particularly in anticancer and antimicrobial activities.
Antiproliferative Activity
Recent studies have shown that derivatives of compounds similar to N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole exhibit significant antiproliferative activity against various cancer cell lines. For example:
- In vitro Studies : A related compound demonstrated IC values ranging from 0.21 to 3.2 nM against several human cancer cell lines (e.g., HT-29, A549) compared to a reference drug (CA-4) with an IC of approximately 525 nM .
The mechanism through which these compounds exert their antiproliferative effects typically involves:
- Tubulin Inhibition : The triazole moiety is known to interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
- Apoptosis Induction : Compounds have been shown to trigger apoptotic pathways in cancer cells, further contributing to their antiproliferative effects.
Selectivity for Cancer Cells
Notably, some studies indicate that these compounds exhibit selectivity for cancer cells over normal cells. For instance:
- Cytotoxicity in Normal Cells : In assays involving peripheral blood lymphocytes (PBL), the most active derivatives showed IC values around 30 µM in quiescent conditions but decreased to about 8 µM with mitogenic stimulation . This suggests a preferential effect on cancer cells while sparing normal cells.
Structure-Activity Relationship (SAR)
The biological activity of N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole can be influenced by various substituents on the phenyl rings:
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| C-3 | Alkyl | Increased potency |
| C-5 | Halogen | Enhanced selectivity |
| C-6 | Electron-donating groups | Improved solubility |
These modifications can lead to significant changes in the compound's pharmacokinetic properties and overall efficacy.
Case Studies
Several case studies have highlighted the potential of triazole derivatives in cancer therapy. For example:
- Case Study A : A derivative with a similar structure demonstrated complete tumor regression in syngeneic hepatocellular carcinoma models in mice .
- Case Study B : Another study reported that specific derivatives showed vascular disrupting activity comparable to established drugs like CA-4 in human umbilical vein endothelial cells (HUVECs), indicating potential for antiangiogenic therapies .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer agents. The scaffold has shown efficacy against various cancer cell lines:
- Mechanism of Action : The compound exhibits cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of 1,3,4-oxadiazoles have demonstrated selective inhibition against leukemia and breast cancer cell lines with IC50 values indicating significant potency .
-
Case Studies :
- A study reported that a related oxadiazole derivative showed high antiproliferative activity against human cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values as low as 0.19 µM .
- Another investigation found that compounds featuring the oxadiazole moiety displayed promising activity against NCI-58 human cancer cell lines with inhibition rates exceeding 80% in several cases .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research indicates that oxadiazole derivatives can act against various pathogens:
- Broad-Spectrum Activity : Compounds containing the oxadiazole ring have been reported to exhibit activity against bacteria and fungi, making them candidates for developing new antimicrobial agents .
- Specific Findings : In vitro studies have shown that certain oxadiazole derivatives can inhibit the growth of resistant bacterial strains, suggesting their utility in tackling antibiotic resistance .
Other Therapeutic Applications
Beyond anticancer and antimicrobial properties, N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide may also possess:
- Anti-inflammatory Effects : Some derivatives have been investigated for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis .
- Antidiabetic Properties : The compound's potential to influence glucose metabolism is under exploration, positioning it as a candidate for diabetes management strategies .
Synthesis and Structure Activity Relationship (SAR)
Understanding the synthesis and SAR of this compound is crucial for optimizing its biological activity:
- Synthetic Routes : Various methods have been developed to synthesize oxadiazole derivatives efficiently. These include cyclocondensation reactions involving hydrazones and dicarbonyl compounds .
- Modification Impact : Substituents on the aromatic rings significantly affect the biological activity of these compounds. For instance, electron-withdrawing groups enhance anticancer potency by increasing electron density at reactive sites .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Rings
4-Ethoxyphenyl vs. Fluorophenyl/Methylphenyl Substituents
- N-(4-fluoro-3-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide (): The 4-fluoro-3-methylphenyl group replaces the 4-ethoxyphenyl moiety.
- N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ():
Carboxamide-Linked Substituents
Heterocyclic Core Modifications
1,2,4-Oxadiazole vs. 1,2,3-Triazole
- N-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (): Replacing oxadiazole with triazole alters hydrogen-bonding capacity and ring strain.
- N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide (): A thienopyrazole core replaces oxadiazole, introducing sulfur for enhanced π-π stacking interactions .
1,2,4-Oxadiazole vs. Pyrazole
Data Tables
Table 1: Structural Analogs and Key Features
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide?
- Methodology : Synthesis typically involves multi-step protocols:
Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .
Oxadiazole Ring Closure : Cyclization of amidoxime precursors with activated carboxylic acids under reflux in solvents like DMF or THF .
Carboxamide Coupling : Use of coupling agents (e.g., EDC/HOBt) to attach the 4-ethoxyphenyl group to the oxadiazole ring .
- Key Considerations : Monitor reaction progress via TLC and characterize intermediates using /-NMR and HRMS .
Q. How is the molecular structure of this compound validated?
- Techniques :
- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve bond lengths, angles, and torsion angles using SHELXL .
- Spectroscopy : Confirm functional groups via FT-IR (e.g., C=O stretch at ~1670 cm) and aromatic proton environments in -NMR .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of similar 1,2,3-triazole-oxadiazole hybrids?
- Case Study : Discrepancies in IC values for anticancer activity may arise from:
- Assay Variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times .
- Solubility Differences : Use DMSO concentration <0.1% to avoid cytotoxicity artifacts .
- Resolution : Perform dose-response curves across multiple assays (MTT, apoptosis flow cytometry) and validate with in vivo models .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Workflow :
Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or microbial enzymes (e.g., DHFR) .
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- Validation : Cross-reference docking scores with experimental IC data and mutagenesis studies .
Q. What experimental designs optimize stability studies under physiological conditions?
- Approach :
- Hydrolysis : Incubate in PBS (pH 7.4) at 37°C; monitor degradation via HPLC-MS .
- Photostability : Expose to UV-Vis light (300–800 nm) and analyze by NMR for structural integrity .
- Data Analysis : Calculate half-life () and identify degradation products for structure-activity relationship (SAR) refinement .
Comparative Analysis of Structural Analogues
| Compound | Core Structure | Key Modifications | Reported Activity | Reference |
|---|---|---|---|---|
| Target Compound | 1,2,4-oxadiazole + 1,2,3-triazole | 4-ethoxyphenyl, 4-fluorophenyl | Anticancer (EGFR inhibition) | |
| N-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide | Triazole + thiadiazole | Chlorophenyl, ethoxy group | Antimicrobial (Gram-positive bacteria) | |
| 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Triazole + carboxamide | Amino group, methylphenyl | Anti-inflammatory (COX-2 inhibition) |
Critical Research Gaps and Future Directions
- SAR Optimization : Systematic substitution of the ethoxy/fluorophenyl groups to enhance bioavailability .
- Mechanistic Studies : Elucidate off-target effects via proteomics or CRISPR-Cas9 screening .
- Formulation Development : Nanoencapsulation to address solubility limitations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
